molecular formula C15H14F3N B7845876 2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine

2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine

Cat. No.: B7845876
M. Wt: 265.27 g/mol
InChI Key: VXKRRBZXQAKTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine (IUPAC name: 2-[3-(trifluoromethyl)phenyl]ethanamine) is a phenethylamine derivative featuring a biphenyl core substituted with a trifluoromethyl (-CF₃) group at the 3' position of the second aromatic ring. Its molecular formula is C₁₅H₁₄F₃N, with a molecular weight of 265.28 g/mol . The compound’s SMILES notation, C1=CC(=CC(=C1)C(F)(F)F)CCN, highlights the ethylamine side chain and the electron-withdrawing trifluoromethyl group .

Properties

IUPAC Name

2-[3-[3-(trifluoromethyl)phenyl]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N/c16-15(17,18)14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-19/h1-6,9-10H,7-8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKRRBZXQAKTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine typically involves a multi-step process. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a trifluoromethyl-substituted boronic acid with a halogenated biphenyl derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential antagonist for various diseases, particularly those related to respiratory and inflammatory conditions. According to a patent publication, it is proposed for treating conditions such as asthma, allergic rhinitis, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases . The efficacy of this compound is attributed to its ability to inhibit specific biological pathways related to these conditions.

Key Applications:

  • Asthma Treatment: The compound can modulate eosinophil recruitment and prevent airway inflammation.
  • Allergic Rhinitis: It has shown potential in treating both allergic and non-allergic rhinitis.
  • Chronic Inflammatory Diseases: The compound may be effective in managing chronic conditions like arthritis and psoriasis.

Bioisosteric Modifications

The introduction of the trifluoromethyl group enhances the pharmacological properties of compounds. As noted in research on drug design, bioisosteres can significantly affect the potency and selectivity of drugs . The incorporation of trifluoromethyl groups has been shown to improve the binding affinity of various ligands to their targets.

Impact on Drug Design:

  • Increased Potency: Compounds with trifluoromethyl substitutions often exhibit enhanced biological activity.
  • Selectivity Improvements: Modifications can lead to better selectivity for specific biological targets.

Case Studies and Research Findings

Several studies highlight the effectiveness of 2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine in various applications:

StudyApplicationFindings
Patent US20090197959A1Respiratory DiseasesDemonstrated efficacy in reducing eosinophil recruitment and airway inflammation .
Research on BioisosteresDrug DesignShowed that trifluoromethyl modifications can enhance ligand potency by altering molecular interactions .
Synthesis StudiesCancer ResearchInvestigated analogues with trifluoromethyl groups for their ability to inhibit cancer cell proliferation .

Mechanism of Action

The mechanism by which 2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary, but they often involve modulation of cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Targets/Activities References
2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine C₁₅H₁₄F₃N 265.28 Biphenyl core, -CF₃ at 3', ethylamine side chain Unknown (speculative: sigma/serotonin receptors)
2-(4'-Isopropyl-biphenyl-3-yl)ethanamine C₁₇H₂₁N 239.36 Biphenyl core, -CH(CH₃)₂ at 4', ethylamine chain Unknown (reduced lipophilicity vs. -CF₃)
2-(4-Hydroxyphenyl)ethylamine C₈H₁₁NO 137.18 Single phenyl ring, -OH at para position Neurotransmitter precursor (e.g., dopamine)
(S)-1-[4-(Trifluoromethyl)phenyl]ethanamine C₉H₁₀F₃N 189.18 Single phenyl ring, -CF₃ at para, chiral center Chiral building block for drug synthesis
BD 1008 (Sigma receptor ligand) C₁₇H₂₄Cl₂N₂ 447.29 Dichlorophenyl, pyrrolidinyl, ethylamine branches Sigma-1 receptor antagonist

Key Structural and Functional Insights :

Biphenyl vs. This may improve binding affinity to hydrophobic receptor pockets. Substitution at the 3' position (-CF₃) introduces steric and electronic effects distinct from the 4'-isopropyl analog, which lacks the strong electron-withdrawing character of -CF₃ .

Trifluoromethyl Group :

  • The -CF₃ group increases lipophilicity (logP ~3.5 estimated) compared to -OH (logP ~1.0 in 2-(4-hydroxyphenyl)ethylamine ) . This enhances membrane permeability and metabolic stability.
  • Contrasted with BD 1008 , which uses dichlorophenyl and pyrrolidinyl groups for sigma receptor binding, the target compound’s -CF₃ may favor alternative targets (e.g., serotonin transporters) .

Ethylamine Side Chain :

  • The primary amine group is critical for interactions with neurotransmitter receptors (e.g., serotonin, sigma). However, the biphenyl-CF₃ system may sterically hinder binding compared to simpler analogs like 2-(4-hydroxyphenyl)ethylamine .

Biological Activity

2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The general formula can be represented as:

C15H14F3N\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}

Research indicates that compounds with similar structures often interact with various molecular targets. For instance, biphenyl derivatives can bind to enzymes or receptors, altering their activity and leading to diverse biological effects. The trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing capacity, affecting the compound's pharmacokinetics and dynamics.

Anticancer Properties

Several studies have investigated the anticancer potential of biphenyl derivatives. For example, compounds structurally similar to this compound have shown inhibitory effects on cancer cell lines by inducing apoptosis or inhibiting proliferation. A notable study reported that certain biphenyl analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer activity .

Antimicrobial Activity

The antimicrobial properties of biphenyl derivatives have also been explored. Research has demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .

Study 1: Anticancer Activity

A recent study evaluated the effects of a series of biphenyl derivatives on HT-29 colon cancer cells. The results indicated that specific analogs significantly reduced cell viability through mechanisms involving oxidative stress and apoptosis induction. The most potent compound showed an IC50 value of approximately 10 µM .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various biphenyl derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 5 µg/mL, indicating strong antimicrobial potential .

Data Summary

Activity Target IC50/MIC Reference
AnticancerHT-29 Colon Cancer~10 µM
AntimicrobialS. aureus5 µg/mL
AntimicrobialE. coli10 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.